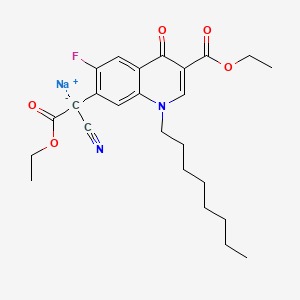
Antibacterial agent 174
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 174: is a potent antibacterial compound known for its significant anti-infective potential and favorable pharmacokinetic profiles. It exhibits excellent biofilm removal performance, low hemolysis, and acceptable mammalian cell toxicity . This compound is particularly effective against drug-resistant bacteria, making it a valuable asset in the fight against bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 174 involves the formation of benzopyridone cyanoacetates. The synthetic route typically includes the following steps:
Formation of Benzopyridone: The initial step involves the synthesis of benzopyridone through a series of reactions, including cyclization and condensation reactions.
Cyanoacetate Formation: The benzopyridone is then reacted with cyanoacetic acid under specific conditions to form benzopyridone cyanoacetates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 174 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzopyridone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include various derivatives of benzopyridone cyanoacetates, each with unique antibacterial properties .
Scientific Research Applications
Antibacterial agent 174 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of benzopyridone derivatives.
Biology: The compound is employed in research on bacterial biofilms and their removal.
Medicine: this compound is investigated for its potential use in treating drug-resistant bacterial infections.
Industry: The compound is used in the development of antibacterial coatings and materials.
Mechanism of Action
The mechanism of action of Antibacterial agent 174 involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes. The compound targets the bacterial cell wall synthesis pathway, leading to cell lysis and death. Additionally, it interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
Comparison with Similar Compounds
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication
Uniqueness: Antibacterial agent 174 stands out due to its broad-spectrum activity against drug-resistant bacteria and its ability to remove biofilms effectively. Unlike some traditional antibiotics, it exhibits low hemolysis and acceptable mammalian cell toxicity, making it a safer option for therapeutic use .
Properties
Molecular Formula |
C25H30FN2NaO5 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
sodium;ethyl 7-(1-cyano-2-ethoxy-2-oxoethyl)-6-fluoro-1-octyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H30FN2O5.Na/c1-4-7-8-9-10-11-12-28-16-20(25(31)33-6-3)23(29)18-13-21(26)17(14-22(18)28)19(15-27)24(30)32-5-2;/h13-14,16H,4-12H2,1-3H3;/q-1;+1 |
InChI Key |
VZZYKODXNADEKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)[C-](C#N)C(=O)OCC)F)C(=O)OCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)
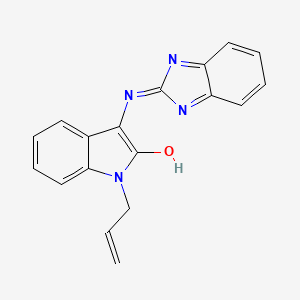
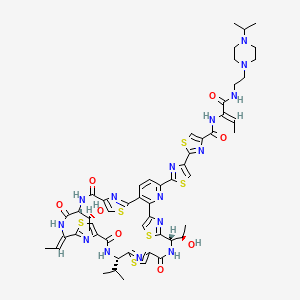
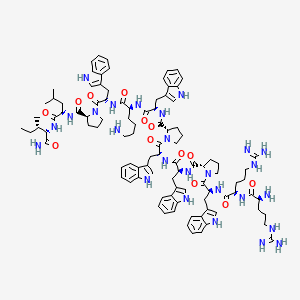
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
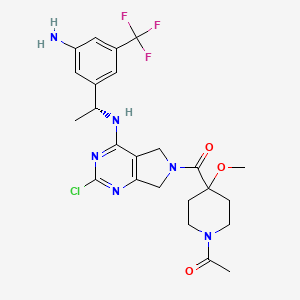


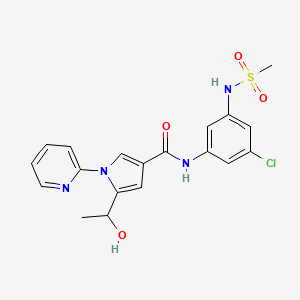
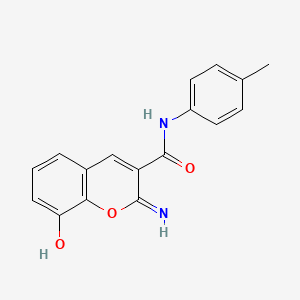

![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)
